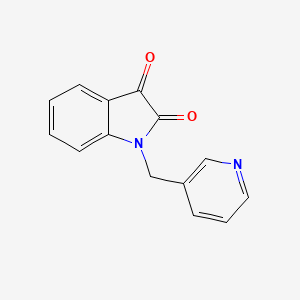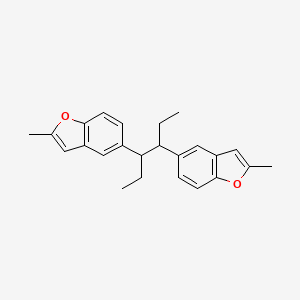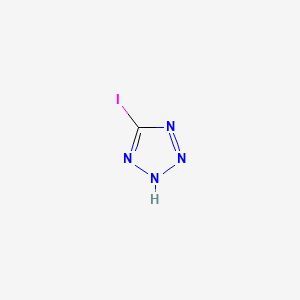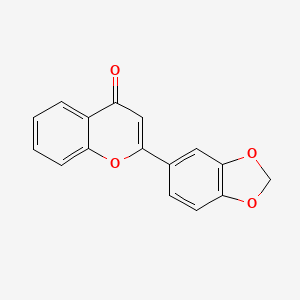![molecular formula C8H10ClN5O2 B14005207 N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide CAS No. 90085-93-1](/img/structure/B14005207.png)
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of triethylamine in boiling ethanol .
Analyse Chemischer Reaktionen
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include palladium catalysts for reductive carbonylation and different solvents such as dilute acetic acid .
Wissenschaftliche Forschungsanwendungen
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . The compound’s ability to inhibit certain enzymes makes it a valuable tool in drug discovery and development . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its antimicrobial and anticancer effects . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide can be compared with other similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications.
Eigenschaften
CAS-Nummer |
90085-93-1 |
|---|---|
Molekularformel |
C8H10ClN5O2 |
Molekulargewicht |
243.65 g/mol |
IUPAC-Name |
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C8H10ClN5O2/c1-4(15)12-6-7(9)10-3-11-8(6)14-13-5(2)16/h3H,1-2H3,(H,12,15)(H,13,16)(H,10,11,14) |
InChI-Schlüssel |
WIXNQRWPQMYQSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(N=CN=C1Cl)NNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)



![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)
![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)

![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)

![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)

